molecular formula C13H15N3O3S B2764459 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2320818-54-8

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2764459
CAS RN: 2320818-54-8
M. Wt: 293.34
InChI Key: JQXVADSPNOXPSB-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Research has led to the synthesis of novel compounds derived from benzofuran and thiadiazole, which have shown significant anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, showcasing potential as therapeutic agents in treating conditions associated with inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer Properties

  • Another study focused on the synthesis of Schiff’s bases containing a thiadiazole scaffold, coupled with benzamide groups, under microwave irradiation. These compounds were evaluated for their in vitro anticancer activity against several human cancer cell lines, revealing promising anticancer activities. This highlights the compound's potential in developing new anticancer therapies (Shailee V. Tiwari et al., 2017).

Pharmaceutical Synthesis

  • Research into the synthesis of N-methylamino acid derivatives from amino acid derivatives using sodium hydride/methyl iodide has been conducted. This synthesis pathway, involving the reaction of N-protected amino acids to produce N-methylamino acid esters, could provide a method for the production of pharmaceuticals or intermediates with specific functionalities (J. Coggins, N. Benoiton, 1971).

properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-8-11(20-16-15-8)12(17)14-7-13(18)5-2-3-10-9(13)4-6-19-10/h4,6,18H,2-3,5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXVADSPNOXPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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